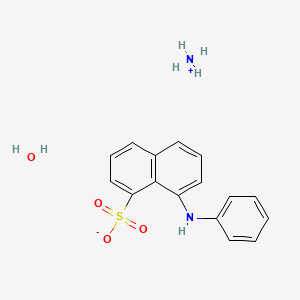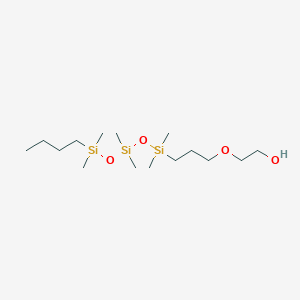
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride
Overview
Description
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride is a chemical compound that has received significant attention in scientific research. This compound is a heterocyclic organic compound that has a wide range of applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride involves the inhibition of various enzymes such as topoisomerase II, DNA polymerase, and histone deacetylase. It also induces apoptosis in cancer cells by activating the caspase cascade and promoting the release of cytochrome c from the mitochondria.
Biochemical and Physiological Effects:
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory and antioxidant activities, which make it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride in lab experiments include its high potency and selectivity against cancer cells, its low toxicity towards normal cells, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its poor solubility in water and its instability under acidic conditions.
Future Directions
There are several future directions for the research of 3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride. One direction is to explore its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Another direction is to investigate its mechanism of action in more detail to identify new targets for cancer therapy. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective anticancer agents.
Scientific Research Applications
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising anticancer activity against various cancer cell lines such as breast, lung, and colon cancer. It has also been studied for its antifungal, antibacterial, and antiviral activities.
properties
IUPAC Name |
3-(5-fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O.ClH/c14-10-1-2-11(16-8-10)13-17-12(19-18-13)7-9-3-5-15-6-4-9;/h1-2,8-9,15H,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNGIYVQKRETST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3=NC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoropyridin-2-yl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole hydrochloride | |
CAS RN |
2095410-64-1 | |
| Record name | Pyridine, 5-fluoro-2-[5-(4-piperidinylmethyl)-1,2,4-oxadiazol-3-yl]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095410-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,5-anhydro-4-[(1-butyrylpiperidin-4-yl)amino]-2,4-dideoxy-3-O-(3-fluorophenyl)-D-erythro-pentitol](/img/structure/B1653941.png)






![6-(trans-3-aminocyclobutyl)-N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methylpyrimidin-4-amine](/img/structure/B1653953.png)
![4-(6-Bromo-[1,8]naphthyridin-2-yl)piperidine](/img/structure/B1653955.png)
![2-Naphthalenol, 1-[(3-hydroxyphenyl)azo]-](/img/structure/B1653957.png)
![4-Iodopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaene](/img/structure/B1653959.png)

